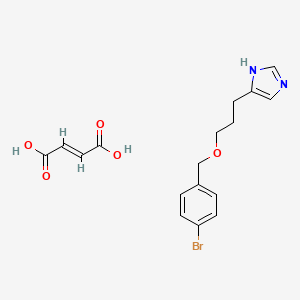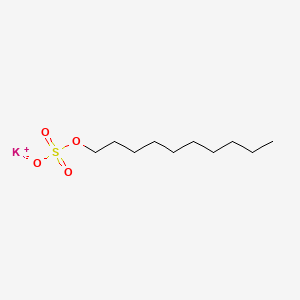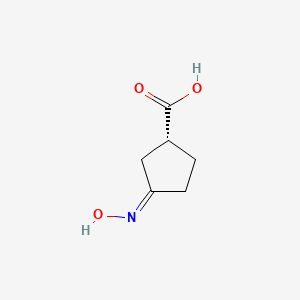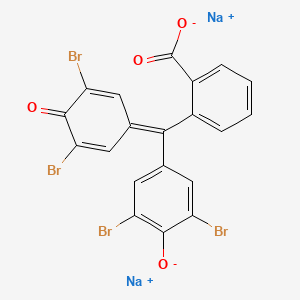
Tetrabromophenolphthalein sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromophenolphthalein sodium salt is a chemical compound known for its use as an indicator in various analytical applications. It is a derivative of phenolphthalein, where four bromine atoms are substituted on the phenolphthalein molecule. This compound is often used in titrations and other chemical analyses due to its distinct color change properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetrabromophenolphthalein sodium salt involves a multi-step synthesis process. The primary steps include:
Preparation of Sodium Hypobromite: Sodium hydroxide is dissolved in water and cooled to below 10°C.
Bromination: Phenolphthalein and the remaining sodium hydroxide are dissolved in water and cooled to below 10°C. The sodium hypobromite solution is added while stirring, and the mixture is allowed to stand for 4-6 hours.
Refinement: The crude product is dissolved in a sodium hydroxide solution, filtered, and the filtrate is neutralized with dilute hydrochloric acid until the pH is 1-2.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabromophenolphthalein sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypobromite is commonly used in the synthesis process.
Reducing Agents: Various reducing agents can be used depending on the desired reaction.
Acids and Bases: Hydrobromic acid and sodium hydroxide are frequently used in the preparation and refinement processes.
Major Products Formed
The major products formed from these reactions include various brominated derivatives of phenolphthalein, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrabromophenolphthalein sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an indicator in titrations and other analytical methods.
Biology: Employed in assays for detecting proteins and other biomolecules.
Medicine: Utilized in diagnostic tests and assays for various medical conditions.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of tetrabromophenolphthalein sodium salt involves its ability to change color in response to pH changes. This property makes it an effective indicator in various analytical applications. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to structural changes that result in a visible color change .
Comparación Con Compuestos Similares
Similar Compounds
Phenolphthalein: The parent compound of tetrabromophenolphthalein sodium salt, used as an indicator in acid-base titrations.
Bromophenol Blue: Another brominated derivative used as a pH indicator.
Methyl Orange: A different type of pH indicator used in titrations.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct color change properties and makes it suitable for specific analytical applications where other indicators may not be effective .
Propiedades
Fórmula molecular |
C20H8Br4Na2O4 |
|---|---|
Peso molecular |
677.9 g/mol |
Nombre IUPAC |
disodium;2-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10Br4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
Clave InChI |
GMDWWTKRVUSALP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




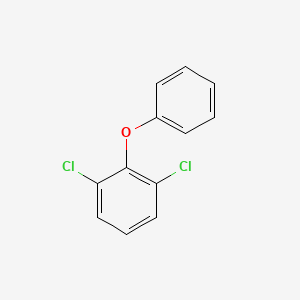
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
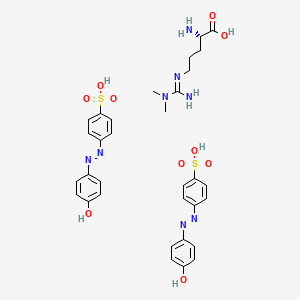

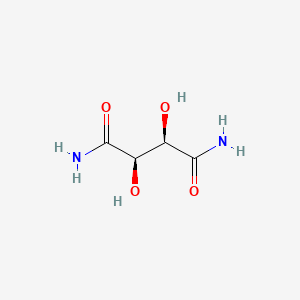

![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

